6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid pinacol ester group, which is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of a boronic acid with pinacol. The process often includes the following steps:
Formation of the Boronic Acid: The initial step involves the synthesis of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid. This can be achieved through various methods, including hydroboration of the corresponding alkyne or alkene.
Esterification with Pinacol: The boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Protodeboronation: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of the corresponding alcohol.
Protodeboronation: Formation of the parent hydrocarbon.
Scientific Research Applications
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 3-Pyridinylboronic acid
Uniqueness
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to its cyclopropylcarbamoyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of molecules with unique biological activities and in the development of pharmaceuticals with improved efficacy and selectivity.
Properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-8-12(17-9-10)13(19)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGUOWMSHHZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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